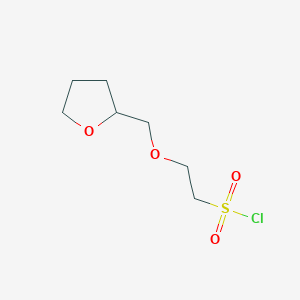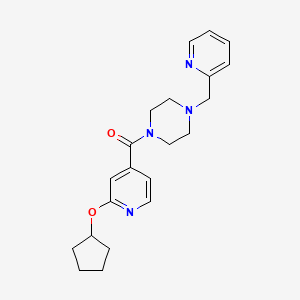
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-(Cyclopentyloxy)pyridin-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C21H26N4O2 and a molecular weight of 366.465 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its unique physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon, are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Wirkmechanismus
The mechanism of action of (2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone
- Di(pyridine-2-yl)methanone
- 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone stands out due to its unique combination of a cyclopentyloxy group and a pyridin-4-yl moiety, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-21(17-8-10-23-20(15-17)27-19-6-1-2-7-19)25-13-11-24(12-14-25)16-18-5-3-4-9-22-18/h3-5,8-10,15,19H,1-2,6-7,11-14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYJQVAUMXXBOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

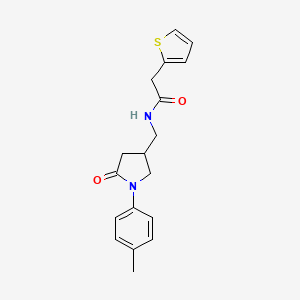


![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)
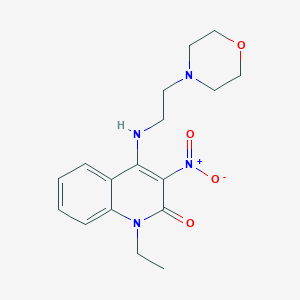
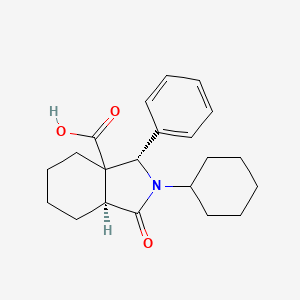
![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)
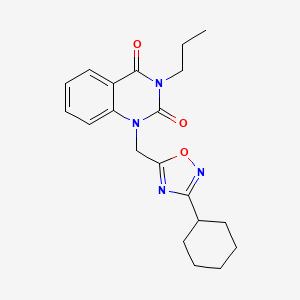
![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)
![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)
